molecular formula C8H10FNO B1323553 3-Fluoro-5-methoxybenzylamine CAS No. 914465-85-3

3-Fluoro-5-methoxybenzylamine

Cat. No. B1323553
CAS RN: 914465-85-3
M. Wt: 155.17 g/mol
InChI Key: TUXDABFLRWGPSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-5-methoxybenzylamine (FMBA) is an organic compound with the molecular formula C8H11FN2O. It is a colorless solid that is soluble in organic solvents and has a low melting point. FMBA is used in a variety of scientific and industrial applications, including synthetic organic chemistry, drug discovery, and drug synthesis. It is also used in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

Synthesis of Novel Compounds

  • 3-Fluoro-5-methoxybenzylamine has been utilized in the synthesis of various novel compounds. For instance, it has been used in the preparation of 5′-O-Acryloyl-5-fluorouridine, where the p-methoxybenzyl(PMB) group acted as a new N3-imide protecting group of 5-fluorouridine (Akiyama et al., 1990).

Application in Biological Activities

  • Some derivatives of this compound, like 3-(o-methoxybenzyl)sydnone, have shown significant biological activities such as coronary dilation, platelet aggregation inhibition, local anesthetic, and cardiotropic activities (H. Tien et al., 1990).

Use in Catalysis

  • Derivatives like N,N-di-isopropylbenzylamine-2-boronic acid have been synthesized incorporating the 3-fluoro system. These compounds act as catalysts for direct amide formation between carboxylic acids and amines, showcasing improved reactivity under ambient conditions (Arnold et al., 2008).

Larvicidal Activity

  • Certain pyrimidine derivatives linked with morpholinophenyl and containing a this compound structure have been reported to exhibit significant larvicidal activity against larvae, making them potential candidates for pest control (Gorle et al., 2016).

Development of Enzyme Inhibitors

  • The molecule 4-(2-fluorophenyl)-3-(3-methoxybenzyl)-1H-1,2,4-triazole-5(4H)-one has been studied for its potential as an enzyme inhibitor, which could be significant in controlling diseases like Alzheimer's and diabetes (Saleem et al., 2018).

Safety and Hazards

3-Fluoro-5-methoxybenzylamine is considered hazardous. It has been associated with various hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

(3-fluoro-5-methoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c1-11-8-3-6(5-10)2-7(9)4-8/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUXDABFLRWGPSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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